molecular formula C22H18ClN3OS B3643544 1-(4-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(4-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B3643544
M. Wt: 407.9 g/mol
InChI Key: DMGQXRPJPXCENN-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a naphthalenylmethyl group, and a triazole ring, which are connected through a sulfanyl and ethanone linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can be achieved through a multi-step process involving the following key steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Attachment of the Naphthalenylmethyl Group: The naphthalenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using naphthalene and an alkyl halide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction using a chlorobenzene derivative.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed through a thiolation reaction using a thiol reagent.

    Final Assembly: The final compound can be assembled through a condensation reaction involving the triazole derivative, the naphthalenylmethyl derivative, and the chlorophenyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized by using continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones, forming imines or enamines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydroxide, potassium carbonate, dimethyl sulfoxide, and water.

    Condensation: Aldehydes, ketones, acetic acid, and ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Substituted chlorophenyl derivatives.

    Condensation: Imines, enamines.

Scientific Research Applications

1-(4-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound can interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

1-(4-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-2-{[4-methyl-5-(phenylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone: This compound has a phenylmethyl group instead of a naphthalenylmethyl group, leading to differences in its chemical and biological properties.

    1-(4-chlorophenyl)-2-{[4-methyl-5-(benzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone:

    1-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone: This compound has a pyridinylmethyl group instead of a naphthalenylmethyl group, which may affect its binding affinity to molecular targets and its overall biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited in various scientific research applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[[4-methyl-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3OS/c1-26-21(13-17-7-4-6-15-5-2-3-8-19(15)17)24-25-22(26)28-14-20(27)16-9-11-18(23)12-10-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGQXRPJPXCENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

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